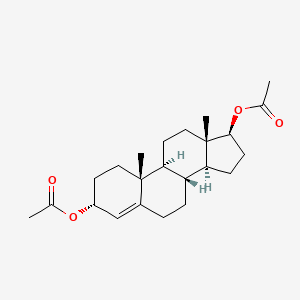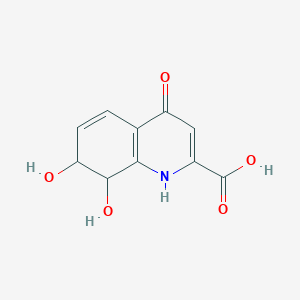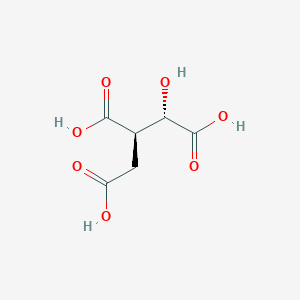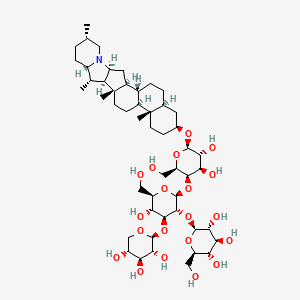
Supidimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Supidimide, also known as 2-(2-oxo-3-piperidyl)-1,2-benzisothiazolin-3-one 1,1-dioxide, is a compound with a molecular formula of C₁₂H₁₂N₂O₄S and a molecular weight of 280.30 g/mol . It is a member of the benzisothiazolinone family and has been studied for its sedative properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Supidimide can be synthesized through a multi-step process involving the reaction of piperidine with benzisothiazolinone derivatives. The key steps include:
Formation of the Piperidyl Intermediate: Piperidine is reacted with an appropriate acylating agent to form the piperidyl intermediate.
Cyclization: The intermediate undergoes cyclization with benzisothiazolinone to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. This typically includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Supidimide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzisothiazolinone derivatives.
Scientific Research Applications
Mechanism of Action
Supidimide is structurally related to thalidomide and other benzisothiazolinone derivatives. Compared to thalidomide, this compound has shown similar but less potent anti-inflammatory effects in animal models . Other similar compounds include EM12, which has demonstrated higher teratogenic and antiangiogenic activity compared to this compound .
Comparison with Similar Compounds
- Thalidomide
- EM12
- Other benzisothiazolinone derivatives
Properties
CAS No. |
49785-74-2 |
|---|---|
Molecular Formula |
C12H12N2O4S |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
1,1-dioxo-2-(2-oxopiperidin-3-yl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C12H12N2O4S/c15-11-9(5-3-7-13-11)14-12(16)8-4-1-2-6-10(8)19(14,17)18/h1-2,4,6,9H,3,5,7H2,(H,13,15) |
InChI Key |
QQWLXNMPPFCVCD-UHFFFAOYSA-N |
SMILES |
C1CC(C(=O)NC1)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Canonical SMILES |
C1CC(C(=O)NC1)N2C(=O)C3=CC=CC=C3S2(=O)=O |
| 49785-74-2 | |
Synonyms |
CG 3033 supidimide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(8S,9S,10S,13S,14S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1217445.png)





![2-Hydroxymethyl-5-(7-methylamino-3H-pyrazolo[4,3-D]pyrimidin-3-YL)-tetrahydro-furan-3,4-diol](/img/structure/B1217458.png)
